molecular formula C14H18BBrO4 B6319070 Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 870195-96-3

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B6319070
CAS No.: 870195-96-3
M. Wt: 341.01 g/mol
InChI Key: HLADNDTZDOVOAW-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is an organic compound that contains borate and sulfonamide groups . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The compound can be synthesized through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has been studied . The crystal structure was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene”, are as follows: It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthetic Versatility : Methyl-2-formyl benzoate is highlighted for its bioactive precursor role in the synthesis of compounds with pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance as a precursor for new bioactive molecule discovery underlines the potential utility of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in similar synthetic applications, given its boron-containing structure conducive to cross-coupling reactions (Farooq & Ngaini, 2019).

  • Cross-Coupling Reactions : The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, underscores the importance of cross-coupling reactions facilitated by compounds similar to this compound. Such methodologies could be essential in large-scale production of pharmaceuticals (Qiu et al., 2009).

Applications in Drug Discovery and Development

  • Benzoxaboroles in Drug Development : Benzoxaboroles, sharing a boron-containing motif with this compound, are highlighted for their wide applications in medicinal chemistry. They serve as key moieties in designing anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents, indicating the potential of boron-containing compounds in the development of new therapeutic agents (Nocentini, Supuran, & Winum, 2018).

Properties

IUPAC Name

methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLADNDTZDOVOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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